An In-depth Technical Guide to 4-Benzoylquinoline: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Benzoylquinoline: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential therapeutic applications of 4-benzoylquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data to facilitate a deeper understanding and practical utilization of this important heterocyclic compound.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring is a privileged heterocyclic motif that forms the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of biological and physicochemical properties. 4-Benzoylquinoline, a derivative featuring a benzoyl group at the 4-position, represents a key pharmacophore with significant potential in medicinal chemistry. This guide will delve into the specific attributes of this compound, offering insights into its behavior and utility.
Physicochemical Properties of 4-Benzoylquinoline
A thorough understanding of the physical and chemical properties of 4-benzoylquinoline is fundamental to its application in research and development. The following data has been compiled from available literature and computational predictions.
Core Properties
| Property | Value | Source |
| IUPAC Name | Phenyl(quinolin-4-yl)methanone | [3] |
| Synonyms | 4-Benzoylquinoline | [3] |
| CAS Number | 54885-00-6 | [3] |
| Molecular Formula | C₁₆H₁₁NO | [3] |
| Molecular Weight | 233.27 g/mol | [3] |
| Appearance | Predicted to be a yellow solid | [4] |
| Melting Point | Estimated: 155-157 °C (based on a closely related analog) | [4] |
| Boiling Point | > 300 °C (Predicted) | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Structural Representation
Figure 2: Proposed synthesis of 4-benzoylquinoline via Friedländer Annulation.
Experimental Protocol: Synthesis of 4-Benzoylquinoline
Causality: This protocol is designed for the efficient, one-pot synthesis of the target compound. The use of a catalytic amount of acid facilitates the initial condensation and subsequent cyclization, while the elevated temperature drives the reaction to completion by removing water.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.
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Reaction: Heat the mixture to 130-150 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-benzoylquinoline.
Chemical Reactivity
The reactivity of 4-benzoylquinoline is dictated by the interplay of the quinoline ring and the benzoyl substituent.
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Quinoline Nitrogen: The nitrogen atom is basic and can be protonated or alkylated.
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Electrophilic Aromatic Substitution: The benzene ring of the quinoline moiety is generally deactivated towards electrophilic substitution, with substitution occurring preferentially on the benzo ring at positions 5 and 8. The benzoyl group's benzene ring can also undergo electrophilic substitution, directed by the deactivating carbonyl group to the meta position.
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Nucleophilic Aromatic Substitution: The quinoline ring can undergo nucleophilic substitution, particularly at the 2- and 4-positions if a suitable leaving group is present.
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Carbonyl Group: The ketone functionality can undergo typical reactions such as reduction to an alcohol or conversion to an oxime or hydrazone.
Applications in Drug Discovery
The quinoline scaffold is a cornerstone in the development of therapeutic agents. [2]Derivatives of quinoline have demonstrated a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. [1]
Potential as Anticancer Agents
Several quinoline derivatives have been investigated as anticancer agents, targeting various cellular pathways. For instance, some 4-substituted quinolines have been designed as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), a key enzyme in cancer cell proliferation and survival. [5]The benzoyl moiety of 4-benzoylquinoline could potentially engage in key interactions within the ATP-binding pocket of kinases.
Figure 3: Potential mechanism of action for 4-benzoylquinoline derivatives as PDK1 inhibitors.
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibition
Recent studies have explored 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). [6]This suggests that the core structure of 4-benzoylquinoline could serve as a scaffold for developing novel therapies for hyperlipidemia.
Antiviral and Antibacterial Potential
The quinoline core is present in several antimicrobial and antiviral drugs. [7][8]While specific data for 4-benzoylquinoline is not yet available, its structural similarity to known bioactive compounds suggests it is a promising candidate for screening in these therapeutic areas.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for 4-benzoylquinoline (CAS 54885-00-6) should be consulted before handling. General precautions for handling chemical compounds should be followed:
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Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
4-Benzoylquinoline is a versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery and development. This technical guide provides a foundational understanding of its physical and chemical properties, a practical approach to its synthesis, and an overview of its potential therapeutic applications. Further research into the biological activities of 4-benzoylquinoline and its derivatives is warranted to fully explore its promise as a lead compound for novel therapeutics.
References
-
(2-(4-Acetamido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid. PubChem. [Link]
- Supporting Information for [Journal Article on Quinoline Synthesis]. The Royal Society of Chemistry, 2020.
- Supporting Information for [Journal Article on Indene Synthesis]. Knowledge UChicago.
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 2023. [Link]
-
Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. ChemMedChem, 2024. [Link]
-
Synthesis and evaluation of [2-(4-quinolyloxy)phenyl]methanone derivatives: novel selective inhibitors of transforming growth factor-beta kinase. Journal of Medicinal Chemistry, 2008. [Link]
-
Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]
-
Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 2023. [Link]
-
Quinoline,1-[4-(acetyloxy)benzoyl]-1,2,3,4-tetrahydro-4-methyl- CAS#64299-34-9. ChemRadar. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI, 2025. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI, 2025. [Link]
-
Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic & Medicinal Chemistry, 2018. [Link]
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 2016. [Link]
-
phenyl-quinolin-2-ylmethanone. Chemical Synthesis Database. [Link]
-
Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. MDPI, 2023. [Link]
-
Phenyl-(2-phenyloxiran-2-yl)methanone. SpectraBase. [Link]
-
4-Phenylisoquinoline. PubChem. [Link]
-
Methanone, (4-methylphenyl)phenyl-. NIST WebBook. [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. PMC. [Link]
-
Biological Activities of Recent Advances in Quinazoline. IntechOpen, 2022. [Link]
-
Quinoline, 1,2-dihydro-1-benzoyl-. PubChem. [Link]
-
CAS No : 86-98-6 | Product Name : 4,7-Dichloroquinoline. Pharmaffiliates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 54885-00-6 | Phenyl(quinolin-4-yl)methanone - AiFChem [aifchem.com]
- 4. rsc.org [rsc.org]
- 5. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]
